

Cardiovascular Effects of Iptakalim Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Iptakalim Hydrochloride

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Abstract

Iptakalim Hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener with significant cardiovascular effects, primarily demonstrating potent antihypertensive properties.[1][2] This technical guide provides an in-depth overview of the cardiovascular effects of Iptakalim, focusing on its mechanism of action, hemodynamic effects, and influence on vascular and cardiac remodeling. The information is compiled from a range of preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Mechanism of Action

Iptakalim exerts its cardiovascular effects primarily by activating ATP-sensitive potassium (K-ATP) channels.[1][2] It shows a degree of selectivity for different K-ATP channel subtypes, which contributes to its specific pharmacological profile.

K-ATP Channel Subtype Selectivity

Iptakalim is a potent activator of the SUR2B/Kir6.1 subtype of K-ATP channels, which are prominently expressed in vascular smooth muscle and endothelial cells.[1][2] It exhibits mild effects on SUR2A/Kir6.2 channels found in cardiac muscle and does not act on SUR1/Kir6.2 channels present in pancreatic beta-cells.[2] This selectivity for vascular K-ATP channels

underlies its potent vasodilatory and antihypertensive effects with a favorable safety profile regarding pancreatic function.[2]

Cellular and Molecular Mechanisms

The opening of K-ATP channels by Iptakalim in vascular smooth muscle cells leads to potassium ion efflux, causing hyperpolarization of the cell membrane.[3] This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation of the vascular smooth muscle.[3][4] This vasodilation occurs preferentially in arterioles and small arteries, with minimal effect on larger arteries or capacitance vessels.[2]

In endothelial cells, Iptakalim's activation of K-ATP channels, specifically the SUR2B/Kir6.1 subtype, plays a crucial role in protecting and restoring endothelial function.[1] This is achieved by modulating the balance between nitric oxide (NO) and endothelin-1 (ET-1) signaling.[1][5] Iptakalim has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and promote NO release while inhibiting the synthesis and expression of the vasoconstrictor ET-1.[1][5]

The activation of K-ATP channels by Iptakalim is dependent on the intracellular concentrations of ATP and nucleotide diphosphates (NDPs), suggesting that its effects may be more pronounced in pathological conditions associated with altered cellular metabolism, such as hypertension.[6][7]

Hemodynamic Effects

Iptakalim has been demonstrated to have significant effects on blood pressure and vascular resistance in both preclinical animal models and human clinical trials.

Antihypertensive Effects

Iptakalim effectively lowers blood pressure in various hypertensive animal models, including spontaneously hypertensive rats (SHRs) and fructose-fed hypertensive rats.[1][2] A key characteristic of Iptakalim is its selective antihypertensive action; it strongly reduces blood pressure in hypertensive subjects but has little to no effect in normotensive individuals.[2][6] Clinical trials in China have confirmed its efficacy in treating mild to moderate hypertension in humans.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data on the hemodynamic effects of Iptakalim from preclinical studies.

Table 1: Effect of Iptakalim on Systolic Blood Pressure (SBP) and Glucose Infusion Rate (GIR) in Fructose-Fed Rats (FFRs)

Treatment Group	Dose	Duration	Change in SBP	Change in GIR
Iptakalim	1 mg/kg/day	4 weeks	Significant decrease	Significant increase
Iptakalim	3 mg/kg/day	4 weeks	Significant decrease	Significant increase
Iptakalim	9 mg/kg/day	4 weeks	Significant decrease	Significant increase

Data extracted from a study on insulin resistance and hypertension.[\[1\]](#)[\[8\]](#)

Table 2: Effect of Iptakalim on Hemodynamics in Spontaneously Hypertensive Rats (SHRs)

Treatment Group	Dose	Duration	Change in SBP	Change in GIR
Iptakalim	1 mg/kg/day	8 weeks	Significant amelioration	Increased to normal level
Iptakalim	3 mg/kg/day	8 weeks	Significant amelioration	Increased to normal level
Iptakalim	9 mg/kg/day	8 weeks	Significant amelioration	Increased to normal level

Data extracted from a study on insulin resistance and hypertension.[\[1\]](#)[\[8\]](#)

Effects on Vascular and Cardiac Tissues

Beyond its immediate hemodynamic effects, Iptakalim has demonstrated protective effects on the vasculature and heart, suggesting its potential to mitigate target organ damage associated with hypertension.

Endothelial Function

Iptakalim has been shown to protect against endothelial dysfunction induced by various cardiovascular risk factors, including hyperglycemia, hyperuricemia, and homocysteine.^[1] It restores the balance between the vasodilator NO and the vasoconstrictor ET-1, a key factor in maintaining endothelial health.^{[1][5]}

Vascular Remodeling

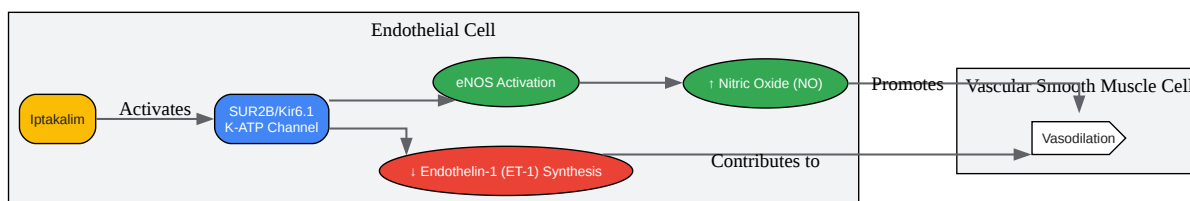
In models of pulmonary hypertension, Iptakalim has been shown to inhibit the proliferation of pulmonary arterial smooth muscle cells (PASMCs) and attenuate pulmonary vascular remodeling.^{[3][9]} This effect is mediated through the downregulation of protein kinase C- α (PKC- α).^{[3][9]}

Cardiac Effects

Studies have investigated the effects of Iptakalim on cardiac remodeling and electrophysiology. In a model of isoproterenol-induced cardiac remodeling, Iptakalim demonstrated protective effects.^[10] Furthermore, a clinical study in healthy subjects concluded that Iptakalim, at therapeutic and supratherapeutic doses, does not prolong the QT interval, indicating a low risk of drug-induced cardiac arrhythmias.^[11] While Iptakalim has mild effects on cardiac SUR2A/Kir6.2 K-ATP channels, its primary cardiovascular actions are centered on the vasculature.^[2]

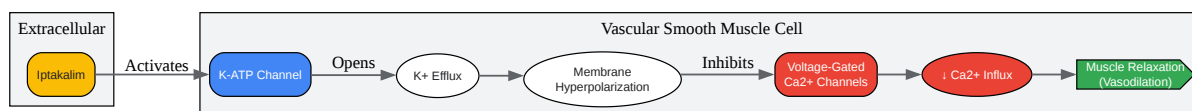
Signaling Pathways

The cardiovascular effects of Iptakalim are mediated by complex signaling pathways. The following diagrams illustrate the key pathways involved.



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Caption: Iptakalim's signaling pathway in endothelial cells.



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Caption: Iptakalim's mechanism of action in vascular smooth muscle cells.

Experimental Protocols

This section outlines the methodologies employed in key studies investigating the cardiovascular effects of Iptakalim.

Animal Models

- Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) Rats: Male SHRs and normotensive WKY rats of various ages were used to study the antihypertensive effects of Iptakalim. Animals were housed under controlled conditions (12-h light/dark cycle, 24±1 °C, 56%±10% humidity) with free access to food and water.^[1]

- **Fructose-Fed Hypertensive Rats (FFRs):** Six-week-old male Sprague-Dawley rats were fed a high-fructose diet (60% fructose) for 8 weeks to induce hypertension and insulin resistance. [\[1\]](#)

Drug Administration

- **Oral Gavage:** Iptakalim was administered daily by oral gavage at doses ranging from 1 to 9 mg/kg/day for 4 to 8 weeks in rat models. [\[1\]](#)

In Vitro Cell Culture

- **Human Umbilical Vein Endothelial Cells (HUVECs):** HUVECs were used for in vitro studies to investigate the effects of Iptakalim on endothelial dysfunction. Cells were cultured and treated with Iptakalim at concentrations ranging from 0.1 to 10 $\mu\text{mol/L}$. [\[1\]](#)[\[8\]](#)
- **Pulmonary Arterial Smooth Muscle Cells (PASMCs):** Human PASMCs were used to study the inhibitory effects of Iptakalim on cell proliferation induced by hypoxia or endothelin-1. [\[3\]](#) [\[9\]](#)[\[12\]](#)

Hemodynamic Measurements

- **Systolic Blood Pressure (SBP) and Heart Rate (HR):** SBP and HR were determined weekly in conscious rats using the tail-cuff method. [\[1\]](#)

Assessment of Insulin Resistance

- **Hyperinsulinemic-Euglycemic Clamp:** This technique was used to evaluate the state of insulin resistance in FFRs and SHR. [\[8\]](#)

Vascular Function Assessment

- **Endothelium-Dependent Vascular Relaxation:** Aortic rings from rats were used to assess endothelium-dependent relaxation in response to acetylcholine to characterize endothelial function. [\[1\]](#)

Biochemical and Molecular Analyses

- **Measurement of Vasoactive Mediators:** Serum levels of nitric oxide (NO) and endothelin-1 (ET-1) were determined using radioimmunoassays, ELISAs, or colorimetric assays. [\[1\]](#)[\[8\]](#)

- Western Blotting: Protein expression of eNOS and PKC- α was quantified using Western blotting.[1][3]

Electrophysiology

- Whole-Cell Patch Clamp: Whole-cell K-ATP currents were recorded in cultured rat mesenteric microvascular endothelial cells (MVECs) using automated patch-clamp devices to investigate the direct effects of Iptakalim on K-ATP channels.[6][7]

Conclusion

Iptakalim Hydrochloride is a promising cardiovascular agent with a primary mechanism of action centered on the selective opening of vascular K-ATP channels. Its potent and selective antihypertensive effects, coupled with its protective actions on the endothelium and its ability to attenuate vascular remodeling, position it as a valuable therapeutic candidate for the management of hypertension and related cardiovascular disorders. The detailed data and experimental protocols presented in this guide provide a solid foundation for further research into the clinical applications and long-term benefits of Iptakalim.

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